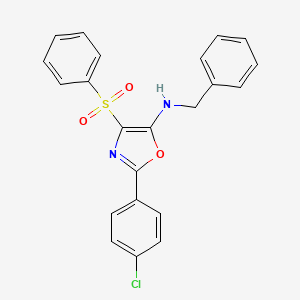

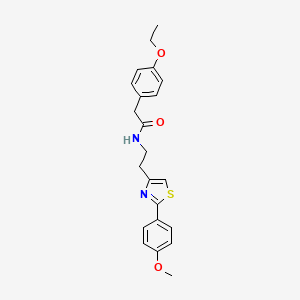

![molecular formula C20H15ClN4O B2989106 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide CAS No. 1147693-22-8](/img/structure/B2989106.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known for their diverse biological activity and clinical applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with various reagents . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques such as X-ray diffraction, which provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions . The benzimidazole core of these molecules is often planar .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde can react with thiosemicarbazide in ethanol at reflux temperature to yield 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . For instance, the IR spectrum can provide information about various functional groups present in the molecule .科学的研究の応用

Anticancer Activity

Benzimidazole derivatives, including the compound , have been extensively studied for their potential anticancer properties. They are known to interact with various cellular targets and can disrupt cancer cell proliferation and survival . The specific compound has structural features that may be optimized for targeting certain cancer cell lines, making it a valuable scaffold for developing new oncology drugs.

Antimicrobial Agents

The benzimidazole core is also associated with antimicrobial activity. Compounds with this moiety have shown effectiveness against a range of bacterial and fungal species. This particular compound could be explored for its efficacy against drug-resistant strains, which is a growing concern in the field of infectious diseases .

Antiparasitic Treatments

Benzimidazoles are well-known for their antiparasitic effects. They have been used in treating infections caused by helminths and other parasites. Research into the applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide could lead to new therapies for parasitic diseases, potentially with improved safety profiles and efficacy .

Enzyme Inhibition

This compound could serve as an inhibitor for various enzymes that are therapeutic targets, such as kinases or proteases. Enzyme inhibition is a common strategy in drug development for conditions like hypertension, diabetes, and neurodegenerative diseases. The benzimidazole moiety is particularly interesting for designing selective and potent enzyme inhibitors .

Antiviral Research

Benzimidazole derivatives have shown promise as antiviral agents. They can be designed to interfere with viral replication or protein function. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a starting point for the synthesis of novel antiviral medications .

Neuroprotective Agents

The neuroprotective potential of benzimidazole compounds is another area of interest. They may offer therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neurons from damage and improving neuronal function .

Anti-inflammatory Drugs

Benzimidazole derivatives can modulate the body’s inflammatory response, making them candidates for treating chronic inflammatory diseases. The compound could be investigated for its ability to reduce inflammation without the side effects associated with current treatments .

Agricultural Chemicals

Lastly, the benzimidazole ring is present in various herbicides and fungicides. This compound could be modified to enhance its properties for agricultural use, providing a new tool for managing pests and diseases in crops .

作用機序

Target of Action

Benzimidazole derivatives have been known to interact with various targets such as tubulin proteins , and DNA grooves . The specific targets for this compound would need further experimental validation.

Mode of Action

It’s known that benzimidazole derivatives can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes . They can also bind to DNA grooves and exhibit peroxide mediated DNA-cleavage properties .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, benzimidazole derivatives have been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression . These pathways are involved in inflammation and immune response.

Result of Action

Benzimidazole derivatives have been reported to have high cytotoxic activities and can attenuate morphine-induced thermal hyperalgesia and mechanical allodynia .

将来の方向性

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O/c1-12-6-11-15(18(21)22-12)20(26)23-14-9-7-13(8-10-14)19-24-16-4-2-3-5-17(16)25-19/h2-11H,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKJRQQBPLBEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

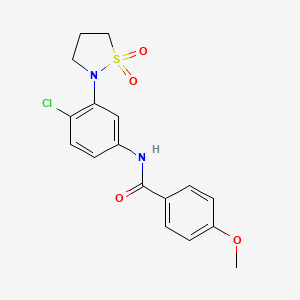

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989024.png)

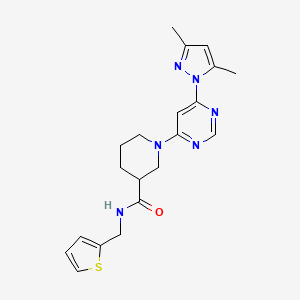

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)

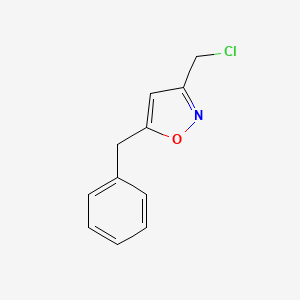

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)